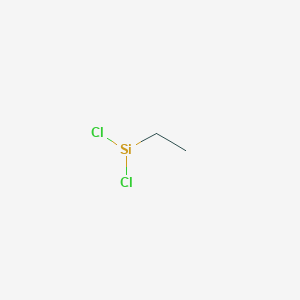

Dichloroethylsilane

概要

説明

Dichloroethylsilane is an organosilicon compound with the chemical formula C2H6Cl2Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. The compound is known for its reactivity and is utilized in multiple industrial and research applications.

準備方法

Synthetic Routes and Reaction Conditions: Dichloroethylsilane can be synthesized through the reaction of metallic silicon, hydrogen chloride, and ethylene using copper(I) chloride as a catalyst. The reaction typically occurs at elevated temperatures, and the silicon conversion and selectivity for this compound can vary based on the reaction conditions .

Industrial Production Methods: In industrial settings, this compound is produced using a fluidized bed reactor where finely ground silicon is reacted with ethylene and hydrogen chloride in the presence of a copper catalyst. This method allows for efficient production with high selectivity and conversion rates .

化学反応の分析

Types of Reactions: Dichloroethylsilane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.

Oxidation: The compound can be oxidized using oxidizing agents to form siloxanes.

Substitution: this compound can undergo substitution reactions with nucleophiles, such as alcohols and amines, to form corresponding silane derivatives.

Major Products Formed:

Hydrolysis: Silanols and hydrochloric acid.

Oxidation: Siloxanes.

Substitution: Various silane derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Hydrosilylation Reactions

DCES is commonly used in hydrosilylation reactions, where it acts as a silane coupling agent to introduce silicon into organic compounds. This reaction is crucial for producing siloxane polymers and modifying surfaces of materials. For example, DCES can react with alkenes to form siloxanes, which are valuable in creating adhesives and sealants.

Reactivity Studies

Research indicates that DCES exhibits varying reactivity depending on the nature of the alkene involved. In studies involving different alkenes, DCES has been shown to yield high conversion rates and selectivity towards desired silane products. The effectiveness of DCES in these reactions is often compared to other silanes, showcasing its unique properties.

Material Science

Silica Nanostructures

DCES is utilized in the formation of silica nanostructures through sol-gel processes. It serves as a precursor for creating silica layers on substrates, which can enhance mechanical strength and thermal stability. The ability to control the thickness and porosity of silica layers makes DCES an essential component in fabricating advanced materials.

| Property | Dichloroethylsilane | Other Silanes |

|---|---|---|

| Reactivity | High | Moderate |

| Silica Layer Thickness | Adjustable | Limited |

| Thermal Stability | Excellent | Varies |

Biological Applications

Biomaterial Replication

Recent advancements have explored using DCES in replicating biological structures at the nanoscale. By forming silica nanolayers on biological samples, researchers can capture intricate details of tissues and cells. This application has potential uses in medical diagnostics and tissue engineering.

Case Study 1: Hydrosilylation Efficiency

A study conducted by Okamoto et al. demonstrated the efficiency of DCES in hydrosilylation reactions with various alkenes. The research highlighted that DCES provided higher yields compared to traditional silanes, making it a preferred choice for industrial applications .

Case Study 2: Silica Nanostructure Formation

In a project focused on creating silica nanostructures for drug delivery systems, researchers utilized DCES as a precursor. The resulting silica layers enhanced the stability of the drug formulations while allowing controlled release mechanisms .

作用機序

The mechanism of action of dichloroethylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can form strong silicon-carbon and silicon-oxygen bonds, making it a valuable intermediate in the synthesis of silicon-based materials. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surfaces to enhance their properties .

類似化合物との比較

Dichloromethylsilane (CH3SiHCl2): Similar in structure but with a methyl group instead of an ethyl group.

Dichlorodimethylsilane ((CH3)2SiCl2): Contains two methyl groups instead of an ethyl group.

Dichlorodiphenylsilane ((C6H5)2SiCl2): Contains two phenyl groups instead of an ethyl group .

Uniqueness: Dichloroethylsilane is unique due to its ethyl group, which imparts different reactivity and properties compared to its methyl and phenyl counterparts. This makes it particularly useful in specific applications where the ethyl group provides advantageous characteristics.

生物活性

Dichloroethylsilane (DCES), with the chemical formula C₂H₆Cl₂Si, is a silane compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of DCES, including its toxicity, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of metallic silicon with hydrogen chloride and ethylene, often using copper(I) chloride as a catalyst . This compound is classified under chlorosilanes, which are known for their reactivity with moisture, leading to the release of hydrochloric acid (HCl) upon hydrolysis.

Toxicity Profile

This compound exhibits significant toxicity, particularly through inhalation and ingestion. The acute health effects include:

- Inhalation : Exposure can lead to respiratory irritation, coughing, and potentially severe lung damage. Symptoms may include chest tightness and shortness of breath due to pulmonary edema.

- Ingestion : Ingestion can cause corrosive burns in the gastrointestinal tract, leading to severe pain, vomiting, and possible perforation of the stomach or esophagus. Long-term exposure may result in chronic health issues such as irritant dermatitis .

The biological activity of DCES can be attributed to its ability to interact with cellular components. The primary mechanisms include:

- Cytotoxicity : DCES has been shown to induce cell death in various cell lines, likely due to its reactive nature that leads to oxidative stress and damage to cellular membranes.

- Inflammatory Response : Exposure to DCES can trigger inflammatory pathways, resulting in the release of pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Lung Cells : A study demonstrated that DCES exposure led to increased levels of reactive oxygen species (ROS) in lung epithelial cells, correlating with elevated markers of oxidative stress and inflammation .

- Gastrointestinal Damage : Research indicated that ingestion of DCES resulted in significant mucosal damage in animal models, highlighting the compound's corrosive nature and potential for severe gastrointestinal injury .

- Dermal Exposure : A case report described a worker who experienced severe skin burns after accidental exposure to DCES. The incident underscored the compound's potential for causing irritant dermatitis upon contact .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

| Study | Exposure Type | Key Findings |

|---|---|---|

| Lung Cell Study | Inhalation | Induced ROS production; inflammation markers elevated |

| Gastrointestinal Damage Study | Ingestion | Severe mucosal damage; risk of perforation |

| Dermal Exposure Case Report | Skin Contact | Severe burns; irritant dermatitis observed |

特性

InChI |

InChI=1S/C2H5Cl2Si/c1-2-5(3)4/h2H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMKUUJQLUQKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883751 | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 30 °F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Colorless liquid; [Hawley] | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

165 °F at 760 mmHg (USCG, 1999), 75.5 °C | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

30 °F (USCG, 1999), 30 °F (-1 °C) (Closed cup) | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.092 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.088 (25 °C/25 °C) | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.45 (Air = 1) | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1789-58-8 | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001789588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2TV9F1B6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods for synthesizing dichloroethylsilane directly from metallic silicon?

A: [] this compound can be synthesized directly through two main methods:

Q2: What is the role of the copper catalyst in the direct synthesis of this compound?

A: [] The copper catalyst plays a crucial role in both synthesis pathways:

Q3: Besides this compound, what other organochlorosilanes can be produced through direct synthesis from silicon?

A: [] The research highlights the synthesis of several other organochlorosilanes:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。